3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide is a synthetic organic compound with the molecular formula C16H25NOS. It is known for its unique chemical structure, which includes tert-butyl groups and a thioamide functional group. This compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide typically involves the reaction of 3,5-Ditert-butyl-4-hydroxybenzaldehyde with methylamine and a sulfur source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl alcohol, sulfur, and methylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide involves its interaction with various molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also interact with specific enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar structure but lacks the thioamide group.
3,5-Ditert-butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a thioamide.
2,6-Ditert-butyl-4-methylphenol: Similar tert-butyl groups but different functional groups.
Uniqueness
3,5-Ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide is unique due to its combination of tert-butyl groups and a thioamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
112163-08-3 |
---|---|
Molecular Formula |
C16H25NOS |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-hydroxy-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C16H25NOS/c1-15(2,3)11-8-10(14(19)17-7)9-12(13(11)18)16(4,5)6/h8-9,18H,1-7H3,(H,17,19) |
InChI Key |
XSEJCTGNSABCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NC |
solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.